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Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising immuno-oncology

target due to its role as a negative regulator of T-cell activation.[8][9][10] The development of

potent and selective HPK1 inhibitors is a key focus for enhancing anti-tumor immunity. While

detailed head-to-head cross-reactivity studies are often proprietary, the following sections

provide available information on the selectivity of notable HPK1 inhibitors.

Available Selectivity Data
Comprehensive, publicly available quantitative data from head-to-head cross-reactivity studies

for the most recent HPK1 inhibitors remains limited. However, several compounds are

highlighted for their high selectivity.

Compound Developer Stated Selectivity Source

NDI-101150 Nimbus Therapeutics

Potent and selective

oral inhibitor of HPK1.

[10][11]

[10][11]

BGB-15025 BeiGene
Investigational HPK1

inhibitor.[10][11]
[10][11]

CFI-402411
Tradewell

Therapeutics

Highly potent inhibitor

of HPK1.[10]
[10]

Ryvu Compounds Ryvu Therapeutics
Good overall

selectivity.[12]
[12]
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Note: Specific IC50 or Ki values against a panel of off-target kinases for these compounds are

not readily available in the provided search results. The information emphasizes their intended

selectivity for HPK1.

Experimental Protocols
Kinase Selectivity Profiling (General Protocol)

A common method to determine the cross-reactivity of a kinase inhibitor is to screen it against a

large panel of kinases. The following is a representative protocol for such a screen.

Objective: To determine the inhibitory activity of a test compound (e.g., an HPK1 inhibitor)

against a broad panel of protein kinases.

Materials:

Test compound

Recombinant human kinases

Appropriate kinase-specific peptide substrates

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

Multi-well plates (e.g., 384-well)

Plate reader capable of luminescence or fluorescence detection

Procedure:

Compound Preparation: The test compound is serially diluted to a range of concentrations.

Kinase Reaction:
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A solution containing the kinase, its specific substrate, and ATP is prepared in the kinase

reaction buffer.

The test compound at various concentrations is added to the wells of the multi-well plate.

The kinase reaction is initiated by adding the kinase/substrate/ATP mixture to the wells

containing the test compound.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

60 minutes at 30°C).

Detection:

The detection reagent is added to each well to stop the kinase reaction and to generate a

signal proportional to the amount of ATP consumed (or product formed).

The plate is incubated to allow the detection signal to stabilize.

Data Acquisition: The signal from each well is measured using a plate reader.

Data Analysis:

The percentage of kinase activity remaining at each compound concentration is calculated

relative to a vehicle control (e.g., DMSO).

The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity)

is determined by fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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